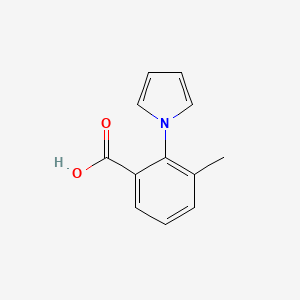

3-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Description

Contextualization within Benzoic Acid and Pyrrole (B145914) Heterocycle Chemistry

Benzoic acid and its derivatives are a class of compounds widely distributed in nature and extensively used in the pharmaceutical and food industries. ymerdigital.comontosight.ai Benzoic acid itself, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. preprints.org This functional group imparts acidic properties to the molecule and serves as a key site for chemical modifications. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ymerdigital.comresearchgate.net

Pyrrole is a five-membered aromatic heterocyclic compound containing a nitrogen atom. biolmolchem.com The pyrrole ring is a fundamental structural motif found in many natural products and biologically active molecules, including heme, chlorophyll, and certain alkaloids. biolmolchem.com The incorporation of a pyrrole ring into a molecular structure can significantly influence its electronic properties, lipophilicity, and ability to participate in hydrogen bonding, thereby affecting its biological activity. nih.gov Pyrrole and its derivatives are recognized as versatile scaffolds in drug discovery, with applications as antimicrobial, antiviral, and anticancer agents. biolmolchem.comnih.gov

Historical Development and Initial Academic Interest in Pyrrole-Substituted Benzoic Acids

Overview of Academic Research Trajectories for Related Chemical Scaffolds

The academic research trajectories for chemical scaffolds related to 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid are largely centered on their potential therapeutic applications. Compounds with similar structures have been explored for their utility in drug discovery and development. ontosight.ai

The pyrrole ring and the benzoic acid moiety are common motifs in molecules with biological activity. ontosight.ai Research on pyrrole-containing compounds has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Similarly, benzoic acid derivatives have been extensively studied for a wide array of pharmacological activities. ymerdigital.compreprints.org Therefore, it is plausible that research into this compound and its analogs would follow similar trajectories, focusing on the evaluation of their biological properties. The unique substitution pattern of this particular molecule could lead to novel structure-activity relationships and the discovery of new therapeutic agents.

Interactive Data Tables

Table 1: Physicochemical Properties of Core Scaffolds

| Property | Benzoic Acid | Pyrrole |

| Molecular Formula | C₇H₆O₂ | C₄H₅N |

| Molar Mass | 122.12 g/mol | 67.09 g/mol |

| Appearance | White crystalline solid | Colorless volatile liquid |

| Melting Point | 122.4 °C | -23 °C |

| Boiling Point | 249 °C | 129-131 °C |

| Acidity (pKa) | 4.2 | 17.5 (N-H) |

Table 2: Related Pyrrole-Substituted Benzoic Acid Analogs and Their Research Context

| Compound Name | Molecular Formula | Investigated Area of Interest |

| 2-(1H-pyrrol-1-yl)benzoic acid | C₁₁H₉NO₂ | Chemical synthesis and characterization. sigmaaldrich.com |

| 3-methyl-1H-pyrrole-2-carboxylic acid | C₆H₇NO₂ | Available as a chemical reagent. |

| 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid | C₁₂H₁₁NO₂ | Listed in chemical databases. nih.gov |

| 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | C₁₈H₁₅NO₂ | Suggested potential for biological activities. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-5-4-6-10(12(14)15)11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEZYBRDOHNVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Engineering for 3 Methyl 2 1h Pyrrol 1 Yl Benzoic Acid

Established Synthetic Routes to the Core Structure

The construction of 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid can be approached through several established synthetic strategies. These routes can be broadly categorized by the key bond-forming steps: the arylation of the pyrrole (B145914) ring, the formation and functionalization of the carbocyclic benzoic acid ring, or the de novo construction of the pyrrole ring onto a pre-functionalized benzoic acid derivative.

Palladium-Catalyzed Coupling Approaches for Arylation of Pyrroles

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen and carbon-carbon bonds, providing a direct method for the arylation of pyrroles. These methods can be adapted for the synthesis of N-aryl and C-aryl pyrroles, both of which are relevant to the synthesis of the target molecule.

N-Arylation of pyrrole with a suitable 2-halo-3-methylbenzoic acid derivative is a direct approach. The Buchwald-Hartwig amination is a prominent example of such a transformation. This reaction typically employs a palladium catalyst in the presence of a suitable ligand and a base to couple an amine (in this case, pyrrole) with an aryl halide. A mild and efficient method for the N-arylation of N-H heteroarenes, including pyrroles, has been developed using a low-loading Pd/keYPhos catalyst. researchgate.netrsc.org This approach is compatible with inexpensive and structurally diverse aryl chlorides, offering a practical route to N-arylated products with excellent functional group tolerance. rsc.org

Alternatively, direct C-H arylation of a pre-formed N-substituted pyrrole can be envisioned. Methodologies for the palladium-catalyzed 2-arylation of pyrroles have been developed, affording N-alkyl-2-arylpyrroles and N-aryl-2-arylpyrroles from aryl iodides. nih.gov Key factors for a successful outcome in these reactions include the use of anhydrous DMSO as the solvent and a significant excess of the pyrrole counterpart. nih.gov The reaction conditions, such as the choice of catalyst, base, and additives, are crucial for achieving high yields. nih.gov

Table 1: Comparison of Palladium-Catalyzed Arylation Approaches for Pyrroles

| Approach | Key Reactants | Catalyst System (Example) | Key Advantages | Potential Challenges |

| N-Arylation (Buchwald-Hartwig) | Pyrrole, 2-halo-3-methylbenzoic acid ester | Pd(OAc)₂, Ligand (e.g., keYPhos), Base (e.g., Cs₂CO₃) | Direct formation of the N-aryl bond, good functional group tolerance. researchgate.netrsc.org | Availability and reactivity of the aryl halide. |

| C-H Arylation | N-substituted pyrrole, Aryl halide | PdCl₂(PPh₃)₂, AgOAc, KF | Avoids pre-functionalization of the pyrrole ring. nih.gov | Regioselectivity can be an issue, requires specific reaction conditions. nih.gov |

Carbocyclic Ring Formation and Functionalization Strategies

Transition metal-catalyzed C-H activation has also emerged as a powerful strategy for the late-stage functionalization of aromatic rings. acs.org While not directly applied to this specific target in the provided literature, these methods offer potential for more efficient and atom-economical routes to functionalized benzoic acids.

Strategic Pyrrole Ring Construction Methodologies

Instead of starting with a pre-formed pyrrole ring, the pyrrole moiety can be constructed directly onto a 2-amino-3-methylbenzoic acid derivative. Several classic and modern methods for pyrrole synthesis are applicable here.

The Paal-Knorr synthesis is a widely used method for the synthesis of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.orgmdpi.com In this context, 2-amino-3-methylbenzoic acid or its ester could be reacted with a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) to form the desired pyrrole ring. mdpi.com Eco-friendly versions of the Paal-Knorr reaction have been developed using water as a solvent with surfactants like sodium dodecyl sulfate (B86663) (SDS) at room temperature. orientjchem.org

The Hantzsch pyrrole synthesis provides another route, typically involving the reaction of an α-halo ketone with a β-keto ester and an amine. orientjchem.org This method allows for the construction of highly substituted pyrroles.

More recent developments include copper-catalyzed cyclizations of β-hydroxyhomopropargylic sulfonamides and one-pot, three-component reactions for the preparation of pyrrole derivatives. researchgate.net A novel sequential reaction involving a Sonogashira coupling has also been reported for the efficient synthesis of fused polycyclic pyrrole derivatives. researchgate.net

Table 2: Overview of Strategic Pyrrole Ring Construction Methodologies

| Method | Key Reactants | Key Features |

| Paal-Knorr Synthesis | Primary amine, 1,4-dicarbonyl compound | High-yielding, versatile, with modern eco-friendly variations. orientjchem.orgmdpi.com |

| Hantzsch Synthesis | α-halo ketone, β-keto ester, amine | Leads to highly substituted pyrroles. orientjchem.org |

| Copper-Catalyzed Cyclization | β-hydroxyhomopropargylic sulfonamides | Provides excellent yields of the corresponding pyrroles. researchgate.net |

| One-pot, Three-component Reactions | e.g., 2-formylbenzoic acid, β-dicarbonyl compound, benzylamine | Efficient, atom-economical synthesis of substituted isoindolin-1-ones which can be precursors. researchgate.net |

Novel Synthetic Pathways and Methodological Advancements

The quest for more efficient, sustainable, and atom-economical synthetic methods has led to the development of novel pathways for the construction of complex molecules like this compound.

Development of Efficient and Selective Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comrsc.orgnih.gov MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. orientjchem.orgbohrium.com

Several MCRs have been developed for the synthesis of pyrrole derivatives. orientjchem.orgbohrium.comnih.gov These reactions often involve the condensation of 1,3-dicarbonyl compounds, aldehydes, and amines. bohrium.com For example, a one-pot, four-component synthesis of penta-substituted pyrroles has been reported using phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol. orientjchem.org While not directly yielding the target molecule, these MCRs provide a framework for developing a convergent synthesis of pyrrole-benzoic acid derivatives. The ability to introduce various substituents through the choice of starting materials makes MCRs a highly attractive strategy for generating libraries of related compounds. bohrium.com

Microwave-Assisted Synthesis Optimization for Pyrrole-Benzoic Acid Architectures

Microwave-assisted organic synthesis has gained significant popularity due to its ability to accelerate reaction rates, increase yields, and often lead to cleaner reactions with easier work-up. pensoft.netresearchgate.net The application of microwave irradiation to the synthesis of pyrroles has been well-documented. pensoft.netresearchgate.netpensoft.net

The Paal-Knorr synthesis, for instance, has been successfully adapted to microwave conditions, often leading to a significant reduction in reaction times compared to conventional heating. pensoft.netresearchgate.net Solvent-free Paal-Knorr reactions have been reported using microwave irradiation in the presence of an organocatalyst like benzoic acid. pensoft.net Microwave heating has also been applied to the Clauson-Kaas synthesis of pyrroles. pensoft.net

For the synthesis of pyrrole-benzoic acid architectures, microwave-assisted methods can be employed in several key steps. The coupling of a pyrrole with a benzoic acid derivative, or the construction of the pyrrole ring itself, can be significantly optimized using microwave technology. pensoft.netmdpi.com For example, the reaction of various amines with 2,5-dimethoxytetrahydrofuran (B146720) to form N-substituted pyrroles can be efficiently carried out under microwave irradiation at 120 °C for 20 minutes without a solvent. pensoft.net This approach could be adapted for the synthesis of the target molecule by using a suitable amino-benzoic acid derivative.

Table 3: Advantages of Microwave-Assisted Synthesis in Pyrrole Chemistry

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to days | Minutes to hours | pensoft.netresearchgate.net |

| Yields | Often moderate to good | Generally higher | pensoft.net |

| Work-up | Can be complex | Often simpler | pensoft.netresearchgate.net |

| Energy Input | Higher | Lower | researchgate.net |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free or in greener solvents | pensoft.net |

Catalytic System Development and Mechanistic Insights in Synthesis

The synthesis of N-aryl pyrroles, such as this compound, is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are predominant, with the choice of metal and corresponding ligands being critical for achieving high yields and selectivity.

A plausible and efficient route to the target molecule is the Buchwald-Hartwig N-arylation of pyrrole with a 2-halo-3-methylbenzoic acid derivative. In this approach, a palladium catalyst is typically employed. The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-3-methylbenzoic acid), inserting into the carbon-halogen bond to form a Pd(II) complex.

Coordination and Deprotonation: Pyrrole coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the pyrrole's N-H bond, forming a pyrrolide anion coordinated to the palladium.

Reductive Elimination: This is the product-forming step where a new carbon-nitrogen bond is formed, releasing the desired this compound and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Alternatively, Suzuki-Miyaura coupling can be utilized, reacting an N-borylated pyrrole with the aryl halide. The mechanistic steps are similar, involving oxidative addition, followed by transmetalation (where the pyrrole group is transferred from boron to palladium) and finally reductive elimination. acs.org

Copper-catalyzed Ullmann condensation represents an older but still relevant method. These reactions often require higher temperatures and stoichiometric amounts of copper, though modern systems use catalytic copper with specialized ligands. The development of new ligands has been crucial in improving the efficiency and scope of these cross-coupling reactions. editage.com

Table 1: Comparison of Potential Catalytic Systems

| Catalyst System | Metal | Typical Ligands | Base | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | High functional group tolerance, mild conditions | Catalyst cost, potential palladium contamination |

| Suzuki-Miyaura | Palladium | Phosphine (B1218219) ligands (e.g., PPh3, SPhos) | Carbonates (e.g., K2CO3, Cs2CO3) | Mild conditions, commercially available reagents | Requires pre-functionalized borylated pyrrole |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry and atom economy are central to developing sustainable synthetic processes. uniroma1.it Atom economy, in particular, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org

For the synthesis of this compound via a Suzuki-Miyaura coupling of 2-bromo-3-methylbenzoic acid and pyrrole-1-boronic acid, the atom economy can be assessed. The ideal reaction would be an addition reaction where all reactant atoms are incorporated into the product. nih.gov However, coupling reactions inherently generate byproducts.

Hypothetical Suzuki-Miyaura Reaction: C8H7BrO2 (2-bromo-3-methylbenzoic acid) + C4H4BNO2 (pyrrole-1-boronic acid) → C12H11NO2 (product) + H3BO3 + HBr (byproducts, assuming a simplified reaction)

In catalytic reactions, the goal is to minimize waste by ensuring that byproducts are benign and generated in small quantities. nih.gov The use of catalytic systems is a cornerstone of green chemistry because it avoids the large amounts of waste associated with stoichiometric reagents. uniroma1.it Further green considerations include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. uniroma1.it

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible reduces energy consumption.

Safer Solvents: Selecting solvents that are less toxic and environmentally benign is crucial. rsc.org

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents.

Optimization of Reaction Conditions and Process Parameters

Fine-tuning reaction conditions is essential for maximizing yield, purity, and efficiency while minimizing costs and environmental impact.

Solvent Effects on Reaction Efficiency and Selectivity

For palladium-catalyzed N-arylation, aprotic polar solvents are often preferred.

Toluene and Dioxane: These are common, relatively non-polar solvents that perform well in many Buchwald-Hartwig and Suzuki reactions.

Acetonitrile: As a more polar solvent, it can sometimes accelerate reactions but may also lead to different selectivity or side products. scielo.br

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents can be effective but may be difficult to remove and can sometimes interfere with the catalyst at high temperatures. nih.gov

The selection of a solvent is often empirical, and screening is necessary to identify the optimal medium for a specific substrate combination. scielo.br

Table 2: Hypothetical Solvent Screening Results

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| Toluene | 2.4 | 111 | 85 | Good balance of properties, easy to remove. |

| 1,4-Dioxane | 2.2 | 101 | 88 | Often gives high yields, but has health concerns. |

| Acetonitrile | 37.5 | 82 | 75 | Higher polarity may not be optimal for this reaction. |

Temperature and Pressure Influence on Product Formation and Yield

Temperature is a critical parameter that directly controls the reaction rate. Most cross-coupling reactions require heating to overcome the activation energy barriers of the catalytic steps, particularly oxidative addition and reductive elimination. scielo.br

Optimal Temperature Range: Typically, temperatures between 80 °C and 120 °C are employed. This range provides sufficient thermal energy for the reaction to proceed at a reasonable rate without causing significant degradation of the catalyst, reactants, or products.

Effects of Low Temperature: Insufficient heat can lead to very slow or incomplete reactions.

Effects of High Temperature: Excessive heat can accelerate catalyst decomposition, leading to lower yields and the formation of byproducts, such as dehalogenated starting material. scielo.br

Most research-scale syntheses are conducted at atmospheric pressure in sealed vessels to prevent solvent evaporation, especially for solvents with boiling points lower than the reaction temperature.

Catalyst Loading and Ligand Design in Cross-Coupling Reactions

The efficiency of a cross-coupling reaction is highly dependent on the catalyst and its associated ligands.

Catalyst Loading: This refers to the amount of catalyst used relative to the limiting reactant. While higher loading can increase the reaction rate, it also increases cost and the amount of residual metal in the final product, which is a major concern in pharmaceutical synthesis. Optimization aims to find the lowest possible catalyst loading (typically 0.1–2 mol%) that still provides a high yield in a reasonable timeframe.

Ligand Design: Ligands are organic molecules that bind to the metal center and are arguably the most important factor in a successful cross-coupling reaction. editage.com A well-designed ligand can:

Stabilize the metal catalyst, preventing it from precipitating as inactive metal black.

Increase the solubility of the catalyst complex.

Tune the electronic properties of the metal, facilitating key steps like oxidative addition.

Provide the necessary steric bulk to promote the final reductive elimination step. editage.com

For the synthesis of sterically hindered biaryls, such as the target molecule with its ortho-methyl group, bulky electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often required to promote the challenging reductive elimination step and prevent side reactions. acs.org

Isolation and Purification Strategies for Research-Scale Synthesis

After the reaction is complete, a systematic procedure is required to isolate and purify the this compound.

A typical laboratory-scale workup involves the following steps:

Quenching: The reaction is cooled to room temperature and quenched, often by adding water or a mild acidic solution to neutralize the base and dissolve inorganic salts.

Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The product, being organic, will move into the organic layer, while inorganic byproducts remain in the aqueous layer. The carboxylic acid functionality of the product allows for an acid-base extraction, where the pH is adjusted to make the product water-soluble (as a carboxylate salt) or organic-soluble (as the neutral acid), effectively separating it from neutral or basic impurities.

Washing and Drying: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and then dried over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

For purification, two main techniques are common on a research scale:

Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying organic compounds. The crude product is loaded onto a column of silica gel and eluted with a solvent system (e.g., a mixture of hexanes and ethyl acetate). The components of the crude mixture separate based on their differing polarities, allowing for the isolation of the pure compound.

Recrystallization: If the crude product is a solid and of sufficient purity, it can be dissolved in a hot solvent or solvent mixture and allowed to cool slowly. As it cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. This is a highly effective method for obtaining material of very high purity.

In some cases, semi-preparative High-Performance Liquid Chromatography (HPLC) may be used for the final purification of highly valuable samples or for separating very similar compounds. nih.gov

In Depth Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While standard one-dimensional ¹H and ¹³C NMR spectra would provide basic information about the chemical environment of the protons and carbons in 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid, more advanced techniques are required for a complete structural assignment and conformational analysis.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the benzoic acid and pyrrole (B145914) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between the pyrrole and benzoic acid moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the preferred conformation and stereochemistry of the molecule in solution.

Currently, there is no published data detailing the application of these 2D NMR techniques to this compound.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a critical technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. As no crystal structure data is available, the existence of polymorphs for this compound has not been investigated, and consequently, no ssNMR studies have been reported.

Dynamic NMR Studies for Conformational Exchange Phenomena

Dynamic NMR (DNMR) studies are used to investigate conformational changes and other dynamic processes in molecules. For this compound, DNMR could be employed to study the rotational barrier around the C-N bond connecting the benzoic acid and pyrrole rings. Such studies would provide valuable insights into the flexibility of the molecule. To date, no DNMR studies have been published for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Absolute Configuration: Unambiguous determination of the spatial arrangement of atoms.

Bond Lengths and Angles: Precise measurements of the molecular geometry.

The scientific literature currently lacks any reports on the single-crystal X-ray diffraction analysis of this compound.

Analysis of Intermolecular Packing and Supramolecular Interactions in the Crystal Lattice

Understanding how molecules pack in the solid state is crucial for predicting and controlling the physical properties of a material. An X-ray crystal structure would reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, which would likely play a dominant role in the supramolecular assembly. In the absence of crystallographic data, any discussion of these interactions remains speculative.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of this compound. The vibrational modes observed in the spectra can be directly correlated to the stretching and bending of specific bonds within the molecule.

Correlating Vibrational Modes with Specific Structural Features and Functional Groups

The infrared spectrum of this compound is dominated by the characteristic absorptions of its constituent parts: the carboxylic acid group, the substituted benzene (B151609) ring, the pyrrole moiety, and the methyl group.

The most prominent feature related to the carboxylic acid is the carbonyl (C=O) stretching vibration, which for aromatic carboxylic acids typically appears in the range of 1710-1680 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic ring influences this position. Another key feature is the C-O stretching vibration, generally found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

The pyrrole ring contributes with its own set of characteristic vibrations. N-H stretching in pyrrole derivatives can be observed, although in this N-substituted compound, the C-N stretching and ring deformation modes are more relevant. Aromatic C-H stretching vibrations from both the benzene and pyrrole rings are expected above 3000 cm⁻¹, while the C-H stretching from the methyl group appears in the 2950-2850 cm⁻¹ region. mdpi.com The out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern.

Interactive Table: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | Carboxylic Acid | 3300-2500 (very broad) | Indicative of strong hydrogen bonding (dimerization). spectroscopyonline.com |

| C-H Stretch (Aromatic) | Benzene & Pyrrole Rings | 3100-3000 | |

| C-H Stretch (Aliphatic) | Methyl Group | 2975-2850 | Asymmetric and symmetric stretching modes. mdpi.com |

| C=O Stretch | Carboxylic Acid | 1710-1680 | Position influenced by conjugation and hydrogen bonding. spectroscopyonline.com |

| C=C Stretch | Benzene & Pyrrole Rings | 1600-1450 | Multiple bands are expected. |

| C-O Stretch | Carboxylic Acid | 1320-1210 | Coupled with O-H in-plane bending. |

| O-H Bend (out-of-plane) | Carboxylic Acid | 950-900 (broad) | Characteristic feature of carboxylic acid dimers. spectroscopyonline.comcore.ac.uk |

Investigating Hydrogen Bonding Networks via Vibrational Signatures

In the solid state and in concentrated solutions, benzoic acid and its derivatives typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. core.ac.ukresearchgate.net This dimerization has profound and easily identifiable effects on the vibrational spectrum.

The most significant indicator is the O-H stretching vibration. Instead of a sharp peak around 3500 cm⁻¹, the strong hydrogen bonding causes this band to become extremely broad, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, and appearing as a wide envelope upon which the sharper C-H stretching peaks may be superimposed. spectroscopyonline.commdpi.com

Furthermore, the C=O stretching frequency is sensitive to this hydrogen bonding. The formation of the dimer typically shifts the carbonyl absorption to a lower wavenumber (a red shift) compared to the monomeric form. mdpi.com The presence of a broad O-H out-of-plane bending vibration near 920 cm⁻¹ is also a classic indicator of the cyclic dimer structure of carboxylic acids. spectroscopyonline.com Analysis of these spectral features in FT-IR and Raman spectra provides conclusive evidence for the presence and nature of hydrogen-bonding networks.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, and its fragmentation patterns can be used to confirm the molecular structure.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₂H₁₁NO₂. The calculated monoisotopic mass for this formula allows for precise confirmation against the experimentally determined value.

Interactive Table: Predicted m/z Values for Molecular Ions and Adducts

| Ion/Adduct | Formula | Calculated Monoisotopic Mass (m/z) |

| [M]⁺ | [C₁₂H₁₁NO₂]⁺ | 201.07898 |

| [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.08628 |

| [M+Na]⁺ | [C₁₂H₁₁NNaO₂]⁺ | 224.06822 |

| [M-H]⁻ | [C₁₂H₁₀NO₂]⁻ | 200.07173 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure.

For this compound, several key fragmentation pathways can be predicted. A common fragmentation for protonated benzoic acids involves the loss of water (H₂O) and subsequent loss of carbon monoxide (CO). researchgate.net Another highly probable fragmentation is the cleavage of the C-N bond connecting the pyrrole ring to the benzoic acid moiety.

Plausible Fragmentation Pathways for [M+H]⁺ (m/z 202.0863):

Loss of H₂O: [M+H - H₂O]⁺ → C₁₂H₁₀NO⁺ (m/z 184.0757)

Loss of COOH radical: [M+H - •COOH]⁺ → C₁₁H₁₀N⁺ (m/z 156.0808)

Loss of CO₂ and H•: [M+H - CO₂ - H]⁺ → C₁₁H₁₀N⁺ (m/z 156.0808)

Cleavage leading to the pyrrolyl cation: C₄H₄N⁺ (m/z 66.0338)

Cleavage leading to the protonated methyl-benzoic acid fragment: C₈H₉O₂⁺ (m/z 137.0597)

Analysis of these fragmentation products and their relative abundances allows for the detailed structural confirmation of the parent molecule.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Spectroscopy)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide insights into the conjugated π-electron system of the compound.

The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from its aromatic chromophores: the pyrrole ring and the substituted benzene ring. Benzoic acid derivatives typically show two main absorption bands, a strong B-band (benzenoid) around 230 nm and a weaker C-band (benzenoid) around 280 nm. researchgate.netrsc.org Pyrrole exhibits a strong π-π* transition below 250 nm. researchgate.net The combination of these chromophores, linked directly, is expected to result in a complex spectrum with absorption maxima influenced by the extended conjugation.

A study on the related isomer, 4-(1H-pyrrol-1-yl)benzoic acid (PBA), provides significant insight into the potential photophysical behavior. researchgate.net This study revealed that the molecule exhibits dual fluorescence, with one emission band originating from a delocalized excited (DE) state and a second, red-shifted band originating from a twisted intramolecular charge transfer (TICT) state. researchgate.net In the TICT state, the pyrrole ring twists relative to the benzoic acid moiety, leading to a highly polar excited state that is stabilized in polar solvents.

It is plausible that this compound would exhibit similar behavior. Upon excitation, a planar, delocalized Franck-Condon state is formed. This state can then relax via two competitive pathways: fluorescence back to the ground state or rotational motion around the C-N bond to form a lower-energy TICT state, which then fluoresces at a longer wavelength. The steric hindrance from the adjacent methyl group at the 3-position might influence the rotational dynamics and the relative populations of the DE and TICT states compared to the 4-substituted isomer.

Interactive Table: Anticipated Photophysical Properties in a Polar Solvent (e.g., Acetonitrile)

| Property | Description | Expected Value/Observation | Basis of Analogy |

| Absorption λₘₐₓ | Main absorption peak | ~280-320 nm | Extended conjugation of pyrrole and benzoic acid chromophores. researchgate.net |

| Fluorescence λₘₐₓ (DE) | Emission from Delocalized Excited state | ~350-380 nm | Expected emission from the initially formed planar excited state. researchgate.net |

| Fluorescence λₘₐₓ (TICT) | Emission from Twisted Intramolecular Charge Transfer state | > 400 nm | Red-shifted emission from the twisted, charge-separated state. researchgate.net |

| Stokes Shift (TICT) | Difference between absorption and TICT emission | Large | Characteristic of significant structural relaxation in the excited state. |

| Solvent Effects | Solvatochromism | Strong red-shift of the TICT emission band with increasing solvent polarity. | Stabilization of the polar TICT state in polar solvents. researchgate.net |

of this compound

The structural and electronic properties of this compound are of significant interest due to the presence of three key functionalities: a benzoic acid moiety, a pyrrole ring, and a methyl group. The electronic interactions between these components dictate the molecule's chromophoric behavior and its response to electromagnetic radiation. This article delves into the detailed characterization of its electronic transitions and the influence of its substituents on the electronic spectra, drawing upon established principles and data from analogous compounds due to the limited availability of direct experimental data for this specific molecule.

Characterization of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of an organic molecule is determined by the transitions of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals. In this compound, the principal chromophores are the benzene ring, the pyrrole ring, and the carboxyl group, all of which contribute to its characteristic UV-Vis absorption profile.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions arising from the aromatic systems of the benzene and pyrrole rings. The benzene ring itself typically exhibits two absorption bands in the ultraviolet region: a strong primary band (E2-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm. The pyrrole ring, a five-membered aromatic heterocycle, also possesses characteristic π→π* transitions.

When these chromophores are conjugated, as in the case of the pyrrolyl-substituted benzoic acid, the electronic transitions are modified. The nitrogen atom of the pyrrole ring can donate its lone pair of electrons into the aromatic system, leading to an intramolecular charge transfer (ICT) character in the electronic transitions. This charge transfer is directed from the electron-rich pyrrole ring to the electron-withdrawing carboxylic acid group, facilitated by the π-conjugated system of the benzene ring.

The carboxylic acid group also possesses a weaker n→π* transition associated with the non-bonding electrons of the carbonyl oxygen. This transition is often observed as a shoulder on the tail of the much stronger π→π* absorption bands.

Table 1: Electronic Absorption Data for 4-(1H-pyrrol-1-yl)benzoic acid in Various Solvents researchgate.net

| Solvent | Absorption Maximum (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol (B129727) (MeOH) | 310 | 5879 |

| Ethanol (EtOH) | 323 | 11978 |

| Acetonitrile (ACN) | 312 | 10914 |

| Dichloromethane (DCM) | 324 | 14122 |

| Methylcyclohexane (MCH) | 323 | 12840 |

This interactive table provides a summary of the UV-Vis absorption data for 4-(1H-pyrrol-1-yl)benzoic acid in different solvents. The variation in λ_max and ε highlights the influence of the solvent environment on the electronic transitions.

The electronic spectrum of this compound is significantly influenced by the nature and position of its substituents on the benzene ring. The pyrrole group and the methyl group exert distinct electronic effects that modulate the energy of the molecular orbitals and, consequently, the absorption wavelengths.

The pyrrole ring, attached to the benzene ring at the 2-position, acts as a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. This electron donation increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzoic acid. Benzoic acid itself shows a main absorption band around 220-230 nm. researchgate.net The presence of the pyrrole substituent is expected to shift this band to a significantly longer wavelength.

The methyl group at the 3-position is an electron-donating group through an inductive effect. This also contributes to a slight bathochromic shift, although its effect is generally weaker than the resonance effect of the pyrrole group.

The relative positions of the substituents are also crucial. In this compound, the pyrrole group is ortho to the carboxylic acid group, and the methyl group is meta to the carboxylic acid. The ortho-disposition of the bulky pyrrole group relative to the carboxylic acid may lead to steric hindrance, potentially causing a twist in the molecule. This deviation from planarity could slightly disrupt the π-conjugation between the pyrrole ring and the benzoic acid moiety, which might lead to a hypsochromic (blue) shift compared to a more planar isomer, such as 4-(1H-pyrrol-1-yl)benzoic acid.

Table 2: Comparison of Absorption Maxima of Benzoic Acid and a Pyrrole-Substituted Analog

| Compound | Solvent | Absorption Maximum (λ_max, nm) |

| Benzoic Acid | Acetonitrile | ~220, 272 |

| 4-(1H-pyrrol-1-yl)benzoic acid | Acetonitrile | 312 |

This interactive table illustrates the significant bathochromic shift observed when a pyrrole group is introduced to the benzoic acid core, highlighting the strong electron-donating nature of the pyrrole substituent.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid would typically involve optimizing the molecule's three-dimensional structure to find its most stable geometric arrangement. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would yield information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a key indicator of chemical reactivity and electronic transitions.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods, which are based on first principles without empirical parameters, could be employed for higher accuracy predictions of electronic properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, would offer a more refined understanding of electron correlation effects. These calculations would provide benchmark data for properties such as ionization potential, electron affinity, and dipole moment.

Conformer Analysis and Energy Minimization Studies

The presence of rotatable bonds in this compound—specifically the bond connecting the pyrrole (B145914) ring to the benzoic acid and the orientation of the carboxylic acid group—suggests the existence of multiple conformers. A systematic conformational search followed by energy minimization for each identified conformer would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This is crucial for understanding the molecule's preferred shape in different environments.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are routinely used to predict various spectroscopic parameters. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be invaluable for confirming its structure. The calculation of vibrational frequencies would allow for the simulation of its infrared (IR) spectrum, aiding in the identification of characteristic functional groups. Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time.

Conformational Landscape Exploration in Various Environments

MD simulations in different solvents (e.g., in a vacuum, in water, or in a nonpolar solvent) would reveal how the environment influences the conformational preferences of the molecule. By simulating the molecule's trajectory over nanoseconds or longer, researchers could observe transitions between different conformational states and map out the free energy landscape, providing a more complete picture of its flexibility and behavior in solution.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone in the elucidation of reaction mechanisms, offering insights into the energetic and structural changes that occur during a chemical transformation.

Understanding the mechanism of reactions involving this compound, such as its synthesis or subsequent functionalization, can be achieved by mapping the potential energy surface. Computational methods, particularly Density Functional Theory (DFT), are employed to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in the synthesis of related pyrrole-containing compounds, computational studies have proposed plausible reaction mechanisms, such as a nucleophilic addition-elimination followed by an intramolecular cyclization. mdpi.com The characterization of the transition state for each step allows for a detailed understanding of the reaction's feasibility and stereochemical outcome.

The surrounding solvent can have a profound impact on reaction energetics and mechanisms. Computational models can account for these effects using various solvation models, such as the polarizable continuum model (PCM). mdpi.com These models simulate the bulk electrostatic effects of the solvent, and in some cases, explicit solvent molecules can be included in the calculation to account for specific hydrogen bonding interactions. Studies on benzoic acid have shown that solvent polarity can influence crystal growth and morphology, and similar effects are expected to play a role in the reactivity of this compound in solution. rsc.org Computational investigations of solvent effects can help in selecting the appropriate solvent to favor a desired reaction outcome.

| Computational Aspect | Information Gained |

| Transition State Search | Identification of the highest energy point along the reaction coordinate |

| Frequency Calculation | Confirmation of a true transition state (one imaginary frequency) |

| Intrinsic Reaction Coordinate (IRC) | Mapping the path from reactant to product via the transition state |

Structure-Property Relationships Derived from Computational Data

The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity towards other chemical species. The energies and distributions of the HOMO and LUMO are crucial for understanding the molecule's electronic transitions and its behavior in charge-transfer processes.

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating these properties, it is possible to establish quantitative structure-property relationships (QSPRs). These relationships are fundamental to the rational design of new molecules with tailored electronic and reactive properties. For other benzoic acid derivatives, such relationships have been used to predict their biological activities. icm.edu.pl

| Computed Property | Predicted Chemical Behavior |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack |

| HOMO-LUMO Energy Gap | Chemical reactivity and electronic excitability |

| Dipole Moment | Polarity and solubility |

Intrinsic Reactivity and Detailed Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Benzoic Acid Moieties

Regioselectivity and Electronic Directing Effects

No specific data available.

Mechanistic Studies of Substitution Pathways

No specific data available.

Nucleophilic Reactivity and Derivatization at the Carboxylic Acid Functionality

Esterification and Amidation Reactions

No specific data available.

Reduction and Decarboxylation Pathways

No specific data available.

Cyclization and Rearrangement Reactions Involving the Molecular Framework

No specific data available.

Intramolecular Transformations to Form Fused Ring Systems

The most significant intramolecular reaction for 2-(1H-pyrrol-1-yl)benzoic acid derivatives is electrophilic cyclization to form fused polycyclic systems. mdpi.comrsc.orgnih.govnih.gov This transformation is a type of intramolecular Friedel-Crafts acylation, where the pyrrole ring acts as the nucleophilic aromatic component and the carboxylic acid, typically activated as an acyl chloride or in the presence of a strong acid, serves as the electrophile.

This cyclization, when applied to the general 2-(1H-pyrrol-1-yl)benzoic acid scaffold, results in the formation of a pyrrolo[2,1-a]isoquinoline (B1256269) core structure. nih.govscilit.com This fused-ring system is a key structural motif in various biologically active natural products, including lamellarin alkaloids, which are known for their cytotoxic and antitumor activities. nih.govnih.gov The reaction typically proceeds by converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid like aluminum chloride (AlCl₃) to promote the intramolecular acylation. researchgate.netelsevierpure.com

For the specific case of 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid, the reaction would proceed as follows:

Activation of the Carboxylic Acid: The carboxylic acid is converted to an acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Intramolecular Acylation: In the presence of a strong protic acid or a Lewis acid, the acyl chloride generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich C5 position of the pyrrole ring (the position adjacent to the nitrogen and ortho to the bond linking to the benzene (B151609) ring).

Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring, yielding the final fused, tricyclic ketone product.

The presence of the methyl group at the 3-position on the benzoic acid ring is expected to have a minor electronic influence on the reaction but could introduce steric effects that may alter the reaction kinetics or the conformation of the final product.

Investigation of Intermediates and Transition States

The mechanism of the intramolecular Friedel-Crafts acylation of this compound involves several key intermediates and transition states.

Acylium Ion Intermediate: Upon treatment of the corresponding acyl chloride with a Lewis acid (e.g., AlCl₃), a resonance-stabilized acylium ion is formed. This species is a potent electrophile and is the primary agent of acylation. youtube.com

Sigma Complex (Wheland Intermediate): The crucial step in the cyclization is the nucleophilic attack of the pyrrole's C5 π-bond on the acylium ion. This forms a cationic, non-aromatic intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the pyrrole ring. The transition state leading to this intermediate is the rate-determining step of the electrophilic substitution phase.

Organoaluminum Intermediates: In reactions catalyzed by aluminum chloride, evidence suggests that the process may involve organoaluminum intermediates. nih.govnih.gov The Lewis acid can coordinate with the pyrrole nitrogen, influencing the regioselectivity of the acylation. It is proposed that an organoaluminum intermediate, formed by the interaction of AlCl₃ with the pyrrole, reacts with the acyl halide, directing the substitution. nih.govnih.gov

Acid-Base Chemistry and Tautomeric Equilibria

The acid-base properties of this compound are primarily defined by its carboxylic acid group, though the pyrrole ring can also participate in proton exchange under certain conditions.

pKa Determination and Environmental Influences

Substituent effects on the pKa of benzoic acid are well-documented:

Electron-donating groups (EDGs) increase electron density on the carboxylate conjugate base, destabilizing it and making the acid weaker (higher pKa). libretexts.org

Electron-withdrawing groups (EWGs) decrease electron density, stabilizing the carboxylate anion and making the acid stronger (lower pKa). libretexts.org

In this compound, there are two substituents to consider relative to the carboxyl group:

3-methyl group: This is a weak electron-donating group through induction, which would slightly decrease the acidity (increase pKa).

2-(1H-pyrrol-1-yl) group: The pyrrole ring is more complex. It can be considered electron-donating through its π-system (resonance), which would decrease acidity. However, the nitrogen atom can also exert an inductive electron-withdrawing effect. Given its position ortho to the carboxyl group, steric hindrance may force the pyrrole ring out of planarity with the benzene ring, reducing resonance effects and potentially making the inductive effect more influential.

Considering both the weakly donating methyl group and the net electronic effect of the pyrrole substituent, the pKa of this compound is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.3 to 4.6.

Table 1: Estimated pKa and Substituent Effects

| Compound | Substituent(s) | Expected Effect on Acidity | pKa (Approx. Value) |

|---|---|---|---|

| Benzoic Acid | -H | Reference | 4.20 oup.com |

| 3-Methylbenzoic Acid | 3-CH₃ (EDG) | Weaker | 4.27 |

| 2-Aminobenzoic Acid | 2-NH₂ (EDG) | Weaker | 4.78 oup.com |

| This compound | 3-CH₃ (EDG), 2-Pyrrol-1-yl (Net EDG) | Weaker | 4.3 – 4.6 (Estimated) |

Environmental factors, such as the solvent, significantly influence acidity. In polar, protic solvents like water, the carboxylate anion is stabilized by hydrogen bonding, facilitating dissociation. In non-polar aprotic solvents, the acidity is substantially reduced.

Proton Transfer Mechanisms

The fundamental acid-base reaction for this compound is the transfer of a proton from the carboxylic acid's hydroxyl group to a base (B:):

C₁₂H₁₀NO(COOH) + B: ⇌ C₁₂H₁₀NO(COO⁻) + BH⁺

This is a standard, rapid proton transfer process typical for carboxylic acids.

The most relevant equilibrium remains the dissociation of the carboxylic acid proton. In biological systems or buffered solutions, the ratio of the protonated acid to the deprotonated carboxylate form is dictated by the Henderson-Hasselbalch equation, and the molecule will be predominantly in its carboxylate form at physiological pH (≈7.4).

Design and Chemical Synthesis of Analogues and Derivatives with Modified Architectural Features

Strategies for Introducing Substituents on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. pearson.comonlineorganicchemistrytutor.com The reactivity of the pyrrole nucleus is significantly greater than that of benzene (B151609), allowing for reactions to occur under milder conditions. pearson.com For a 1-substituted pyrrole like 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid, the nitrogen atom's lone pair is delocalized into the ring, which activates the carbon positions for electrophilic attack. pearson.com

In unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C-2 or C-5 positions (α-positions) over the C-3 or C-4 positions (β-positions). This preference is due to the greater resonance stabilization of the carbocation intermediate (the sigma complex) formed during α-attack. onlineorganicchemistrytutor.comyoutube.com In the specific case of this compound, the C-2 position is already part of the linkage to the benzoic acid ring. Therefore, electrophilic substitution is predicted to occur predominantly at the C-5 position, the other available α-position. Common strategies to functionalize the pyrrole ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) are effective for controlled mono-halogenation, typically at the most activated position.

Nitration: The introduction of a nitro group (-NO2) onto the pyrrole ring must be performed under very mild conditions to avoid polymerization or degradation of the electron-rich ring. A common reagent for this transformation is nitric acid in acetic anhydride.

Sulfonation: Sulfonation can be accomplished using the pyridine-SO3 complex, a mild sulfonating agent that is well-suited for sensitive aromatic heterocycles like pyrrole.

Friedel-Crafts Acylation and Alkylation: Acyl groups can be introduced using an acid chloride or anhydride, often with a mild Lewis acid catalyst. Friedel-Crafts alkylation can introduce alkyl chains onto the ring, further modifying its steric and electronic properties. The reaction of pyrroles with nitroalkenes under Friedel-Crafts conditions provides a direct route to 2-(2-nitroalkyl)pyrroles. rsc.org

| Reaction | Typical Reagent(s) | Substituent Introduced | Predicted Position on Target Molecule |

|---|---|---|---|

| Halogenation | NBS, NCS, NIS | -Br, -Cl, -I | C-5 |

| Nitration | HNO₃ / Acetic Anhydride | -NO₂ | C-5 |

| Sulfonation | Pyridine-SO₃ complex | -SO₃H | C-5 |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid | -C(O)R | C-5 |

Strategies for Modifying the Benzoic Acid Moiety

The carboxylic acid functional group of the benzoic acid moiety is a versatile handle for a wide range of chemical transformations. These modifications can alter the compound's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor.

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acid chloride. wikipedia.org Esters are often used to improve pharmacokinetic properties in medicinal chemistry.

Amide Formation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Alternatively, the acid can be converted to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, which then readily reacts with an amine to form the amide bond. wikipedia.orgacs.orgacs.org A variety of 3-amide-5-aryl benzoic acid derivatives have been synthesized using these methods. nih.gov

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). quora.comblogspot.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not sufficient to reduce carboxylic acids. quora.com

Conversion to Other Functional Groups: The carboxyl group can serve as a precursor for other functionalities. For instance, in the Curtius or Schmidt reactions, the carboxylic acid can be converted into an amine via an acyl azide (B81097) or reaction with hydrazoic acid, respectively, with the loss of one carbon atom. blogspot.com

| Modification | Resulting Functional Group | Typical Reagent(s) |

|---|---|---|

| Esterification | Ester (-COOR) | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) |

| Amide Formation | Amide (-CONR₂) | Amine (R₂NH), Coupling Agent (e.g., EDC) or SOCl₂ |

| Reduction | Alcohol (-CH₂OH) | LiAlH₄, BH₃·THF |

Heterocyclic Ring Expansion or Contraction Strategies

Altering the size of the heterocyclic ring from a five-membered pyrrole to a different system, such as a six-membered pyridine (B92270) ring, represents a significant modification of the molecular scaffold.

One established method for the ring expansion of pyrroles is the Ciamician–Dennstedt rearrangement. wikipedia.org In this reaction, the pyrrole reacts with a dichlorocarbene (B158193) (often generated from chloroform (B151607) and a strong base). This leads to a dichlorocyclopropane intermediate that rearranges to form a 3-chloropyridine. wikipedia.org This strategy would transform the this compound scaffold into a derivative of 2-(3-chloro-2-pyridyl)-3-methylbenzoic acid.

Another approach involves reacting the pyrrole-containing compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures (300-500 °C). google.com This process has been shown to be applicable to N-substituted pyrroles and can convert the pyrrole ring into a pyridine ring. google.com

Structure-Reactivity Relationships in Modified Architectures

The introduction of different functional groups at various positions on the this compound scaffold directly influences the molecule's electronic properties, and consequently, its reactivity and potential biological activity.

Effects of Substituents on the Pyrrole Ring: The reactivity of the pyrrole ring towards further electrophilic substitution is highly dependent on the electronic nature of any existing substituents. researchgate.net

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), or amino (-NR2) groups will increase the electron density of the pyrrole ring. This enhances its nucleophilicity and makes it more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or acyl (-COR) will decrease the ring's electron density. quora.com This deactivation makes subsequent electrophilic substitution reactions more difficult and may require harsher reaction conditions.

Computational studies using density functional theory (DFT) on substituted pyrrole derivatives have shown that substituents significantly alter the HOMO and LUMO energy levels, which correlates with chemical reactivity and electronic properties. researchgate.netdntb.gov.ua

Effects of Substituents on the Benzoic Acid Moiety: Modifications to the benzoic acid ring influence the acidity of the carboxyl group. This relationship is often quantified by the Hammett equation, which correlates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.

Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -Cl on the benzene ring will stabilize the conjugate base (benzoate) through inductive or resonance effects, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).

Electron-Donating Groups (EDGs): Substituents like -CH3 or -OCH3 will destabilize the conjugate base, making the carboxylic acid less acidic (i.e., raising its pKa).

Potential Applications in Non Biological Chemical Sciences and Advanced Materials Research

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The presence of multiple reactive sites within 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid makes it a promising candidate as a versatile synthetic intermediate for the construction of more complex molecular frameworks. researchgate.netingentaconnect.com

The bifunctional nature of this compound allows it to serve as a foundational element for the synthesis of advanced organic scaffolds. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and anhydrides. wikipedia.org These transformations open up pathways to a diverse array of derivatives. For instance, conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions, enabling the fusion of the benzoic acid moiety to other aromatic systems.

Simultaneously, the pyrrole (B145914) ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions on the pyrrole nucleus. This dual reactivity enables the construction of intricate, three-dimensional scaffolds that could be of interest in various areas of chemical research. Pyrrole derivatives are known to be valuable building blocks in organic synthesis. researchgate.net

Table 1: Potential Synthetic Transformations of this compound for the Creation of Advanced Organic Scaffolds

| Starting Material | Reagent(s) | Resulting Functional Group/Scaffold | Potential Application |

| This compound | SOCl₂ or (COCl)₂ | 3-methyl-2-(1H-pyrrol-1-yl)benzoyl chloride | Acylating agent, Friedel-Crafts reactions |

| This compound | R-OH, H⁺ | 3-methyl-2-(1H-pyrrol-1-yl)benzoate ester | Intermediate for further functionalization |

| This compound | R-NH₂, coupling agent | 3-methyl-2-(1H-pyrrol-1-yl)benzamide | Building block for polyamides, bioactive molecules |

| This compound | HNO₃/H₂SO₄ | Nitrated pyrrole or benzene (B151609) ring derivative | Precursor for amino-substituted derivatives |

Building Block for Complex Molecules

Beyond serving as a precursor to general scaffolds, this compound can be envisioned as a key building block in the total synthesis of complex molecules. The pyrrole nucleus is a core structural fragment in a multitude of natural products. researchgate.net The specific substitution pattern of this compound could be strategically employed to construct a portion of a larger, more complex target molecule.

For example, the carboxylic acid could be used as a handle to attach the molecule to a solid support for solid-phase synthesis, or it could participate in cross-coupling reactions to form new carbon-carbon bonds. The pyrrole ring, in addition to electrophilic substitution, could potentially undergo cycloaddition reactions, further expanding its synthetic utility.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound make it an interesting candidate for studies in molecular recognition and self-assembly.

The carboxylic acid group is a well-established functional group for forming strong and directional hydrogen bonds. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of predictable hydrogen-bonding patterns, such as the common carboxylic acid dimer motif. Furthermore, the N-H group of the pyrrole ring can also act as a hydrogen bond donor. These multiple hydrogen bonding sites could be exploited to design molecules that can selectively bind to other molecules (guests) through complementary hydrogen bonding interactions.

The combination of hydrogen bonding capabilities and the presence of two aromatic rings (benzene and pyrrole) suggests that this compound could be a valuable component in the construction of self-assembling systems. The hydrogen bonds can direct the formation of one- or two-dimensional networks, while π-π stacking interactions between the aromatic rings could contribute to the stability and ordering of the resulting supramolecular structures. By modifying the substitution pattern on the aromatic rings, it may be possible to tune the self-assembly behavior to create specific functional architectures, such as porous materials or liquid crystals. Benzoic acid and its derivatives are known to form self-assembled structures. researchgate.neteurekaselect.com

Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Chemistry

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Structure |

| Hydrogen Bonding (Dimer) | Carboxylic acid - Carboxylic acid | Centrosymmetric dimer |

| Hydrogen Bonding (Chain) | Carboxylic acid - Pyrrole N-H | One-dimensional chain |

| π-π Stacking | Benzene ring - Benzene ring, Benzene ring - Pyrrole ring | Stacked columnar or layered structures |

| Halogen Bonding (with derivatives) | Halogen substituent - Lewis basic site | Directed assembly of co-crystals |

Integration into Polymer and Materials Science (Purely Chemical Focus)

From a purely chemical perspective, this compound has the potential to be a valuable monomer for the synthesis of novel polymers and functional materials. novapublishers.com

The carboxylic acid functionality allows this molecule to be incorporated into polymers through condensation polymerization. For example, it could react with diols to form polyesters or with diamines to form polyamides. studymind.co.ukjku.at The resulting polymers would have pyrrole moieties pendant to the polymer backbone, which could impart unique properties to the material.

Furthermore, the pyrrole ring itself is a well-known precursor to conducting polymers. mdpi.com Polypyrrole is one of the most studied conducting polymers due to its good environmental stability and high conductivity. researchgate.net It is conceivable that this compound could be electrochemically or chemically polymerized through the pyrrole ring to produce a conducting polymer. The presence of the methyl and carboxylic acid groups on the benzene ring could influence the solubility, processability, and electronic properties of the resulting polymer. For instance, poly(pyrrole-2-carboxylic acid) has been synthesized and evaluated for its properties. rsc.org

Table 3: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site(s) | Co-monomer(s) | Resulting Polymer Type | Potential Properties |

| Condensation Polymerization | Carboxylic acid | Diols (e.g., ethylene (B1197577) glycol) | Polyester | Modified thermal and mechanical properties |

| Condensation Polymerization | Carboxylic acid | Diamines (e.g., hexamethylenediamine) | Polyamide | Enhanced thermal stability, potential for hydrogen bonding |

| Oxidative Polymerization | Pyrrole ring | None (self-polymerization) | Polypyrrole derivative | Electrical conductivity, electrochromism |

Monomer for Specialty Polymers with Unique Chemical Properties

There is currently no available scientific literature that describes the use of this compound as a monomer in the synthesis of specialty polymers. Research on the polymerization of this specific compound has not been found.

Doping Agent or Component in Functional Materials

No research articles or patents were identified that investigate the role of this compound as a doping agent or as a component in the formulation of functional materials.

Role in Catalysis or Organocatalysis

The potential for this compound to act as a ligand in transition metal catalysis or as an organocatalyst has not been explored in the available scientific literature. The presence of both a carboxylic acid group and a nitrogen-containing heterocyclic ring suggests potential for coordination chemistry, but specific studies are lacking.

As a Ligand in Transition Metal Catalysis

There are no published studies on the use of this compound as a ligand for transition metal catalysts. The synthesis and characterization of metal complexes involving this compound have not been reported.

As an Organocatalyst or Cocatalyst

No research has been found that evaluates the efficacy of this compound as a primary organocatalyst or as a cocatalyst in any organic transformation.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a paramount challenge in modern organic synthesis. For 3-methyl-2-(1H-pyrrol-1-yl)benzoic acid, future research must prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of similar N-aryl pyrroles often rely on harsh reaction conditions, toxic catalysts, and volatile organic solvents.

Future sustainable synthetic strategies could include:

Catalyst Innovation : The exploration of earth-abundant metal catalysts, such as iron, for C-N coupling reactions could provide a more sustainable alternative to precious metal catalysts. acs.org

Green Solvents : The use of water, polyethylene (B3416737) glycol (PEG), or other eco-friendly solvent systems should be investigated to replace conventional organic solvents. brazilianjournals.com.brtandfonline.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through one-pot or multicomponent reactions, will be crucial. springerprofessional.de

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Iron-Catalyzed C-N Coupling | Low cost, low toxicity, abundant. acs.org | Catalyst stability and efficiency may need optimization. |

| Aqueous Synthesis | Reduced environmental impact, improved safety. brazilianjournals.com.br | Solubility of starting materials may be a limitation. |

| Biomass-Derived Precursors | Use of renewable resources, potential for novel derivatives. rsc.org | Efficient conversion of biomass to desired precursors. |

Advanced Computational Prediction of Novel Reactivities and Compound Properties

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel compounds like this compound, thereby guiding experimental efforts. bookpi.org Future research in this area should focus on a multi-faceted computational approach.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations : DFT can be employed to predict a range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. acs.orgacs.orgnih.gov This can provide insights into the compound's stability, potential for intermolecular interactions, and spectroscopic signatures for characterization.

Reactivity Prediction : Computational models can be used to predict the most likely sites of reaction, reaction barriers, and potential side products. epa.govrsc.orgcam.ac.uk This can aid in the design of more efficient synthetic routes and the exploration of novel chemical transformations.

Property Prediction : Software like SPARC can be used to estimate a wide range of physical and chemical properties, such as pKa, solubility, and vapor pressure, which are crucial for designing applications. epa.gov

Table 2: Computationally Predicted Properties of Benzoic Acid Derivatives

| Property | Computational Method | Importance |

|---|---|---|

| Ionization pKa | SPARC, DFT epa.govucl.ac.uk | Understanding acidity and behavior in biological systems. |

| UV Absorption Spectra | Time-Dependent DFT (TDDFT) acs.orgacs.org | Guiding spectroscopic analysis and predicting photochemical behavior. |

| Reaction Energetics | DFT cam.ac.uk | Predicting feasibility and selectivity of chemical reactions. |

Exploration of Unconventional Reaction Conditions and Activation Methods

Moving beyond traditional heating methods, the exploration of unconventional reaction conditions can lead to faster, more efficient, and often more selective syntheses of this compound and its derivatives.